molecular formula C17H18N2O2 B5426126 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol

1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B5426126
M. Wt: 282.34 g/mol
InChI Key: HAFWSKZGRALFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction:

    Reduction: The final step involves the reduction of the intermediate compound to yield the desired ethanol derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol
  • 1-(2-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol
  • 1-(2-nitrophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol

Uniqueness

1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19-14-9-5-4-8-13(14)18-17(19)11-15(20)12-7-3-6-10-16(12)21-2/h3-10,15,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFWSKZGRALFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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